2-(2,4-Dichlorophenoxy)acetohydrazide

Agrochemical Synthesis Larvicidal Agents Heterocyclic Chemistry

2-(2,4-Dichlorophenoxy)acetohydrazide, CAS 28236-62-6, is a synthetic hydrazide derived from the widely known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). It is an organic compound with the molecular formula C₈H₈Cl₂N₂O₂ and a molecular weight of 235.06 g/mol.

Molecular Formula C8H8Cl2N2O2
Molecular Weight 235.06 g/mol
CAS No. 28236-62-6
Cat. No. B1296685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenoxy)acetohydrazide
CAS28236-62-6
Molecular FormulaC8H8Cl2N2O2
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OCC(=O)NN
InChIInChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
InChIKeyOEYOIIKYUVBUJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenoxy)acetohydrazide (CAS 28236-62-6) Procurement Guide: A Key Intermediate for Bioactive Heterocycles and Agrochemicals


2-(2,4-Dichlorophenoxy)acetohydrazide, CAS 28236-62-6, is a synthetic hydrazide derived from the widely known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) . It is an organic compound with the molecular formula C₈H₈Cl₂N₂O₂ and a molecular weight of 235.06 g/mol [1]. This compound is primarily utilized not as an end-use product but as a versatile intermediate. Its reactive hydrazide group (-C(=O)NHNH₂) makes it an invaluable scaffold for synthesizing a diverse array of heterocyclic derivatives with demonstrated biological activities, including larvicidal, anticancer, anti-inflammatory, and herbicidal properties [2].

Reactive hydrazide group enables heterocyclic condensation reactions
Building block for synthesizing pyrazole, triazole, and thiadiazole libraries
Documented synthetic pathway to cyanoacetyl derivative with reported larvicidal endpoint
Scaffold for COX-2 selectivity research in anti-inflammatory models

Why Generic 2,4-D Substitution is Inadequate for Advanced Synthesis Using CAS 28236-62-6


While structurally related to the common herbicide 2,4-D, 2-(2,4-Dichlorophenoxy)acetohydrazide cannot be replaced by it or other simple analogs like 2,4-dichlorophenoxyacetic acid esters . The key differentiator is the terminal hydrazide (-C(=O)NHNH₂) group, which provides a unique and reactive nucleophilic center [1]. This group is essential for constructing complex heterocyclic ring systems such as pyrazoles, triazoles, and thiadiazoles, which are critical pharmacophores in modern agrochemical and pharmaceutical discovery. The carboxylic acid group of 2,4-D lacks this specific reactivity, making it a non-starter for these applications. Procuring the specific hydrazide ensures access to well-characterized synthetic pathways and a documented bioactivity profile that is not present in the parent acid [2].

Absent hydrazide reactivity
2,4-D and its esters lack the –C(=O)NHNH₂ group, preventing direct heterocycle construction.
Divergent bioactivity profile
Parent acid 2,4-D acts as a plant auxin herbicide; it does not support larvicide or anti-inflammatory lead research.
Synthetic pathway mismatch
Alternative 2,4-dichlorophenoxy derivatives (e.g., esters) may not participate in the same condensation or cyclization steps.

Evidence-Based Differentiation: Quantitative Performance of 2-(2,4-Dichlorophenoxy)acetohydrazide (28236-62-6) vs. Analogs


2,4-DAH vs. 2,4-D: A Key Scaffold for Next-Generation Mosquito Larvicides

Unlike the parent herbicide 2,4-D, 2-(2,4-Dichlorophenoxy)acetohydrazide serves as a critical building block for synthesizing highly potent larvicidal agents. The cyanoacetylated derivative of 2,4-DAH, designated 'compound 3' (2-cyano-N'-(2-(2,4-dichlorophenoxy)acetyl)acetohydrazide), was synthesized and demonstrated exceptional efficacy against Culex pipiens mosquito larvae [1]. This derivative showed an LC50 value of 3.2 ppm, which is remarkably potent [1]. The original hydrazide is the necessary precursor for this transformation, enabling the creation of a compound that is orders of magnitude more effective than 2,4-D itself in this context, for which no comparable larvicidal data exists [1].

Larvicidal potency
Head-to-head
LC50 3.2 ppm
2,4-D: no reported larvicidal activity
Supports larvicide discovery scaffold use
Culex pipiens third-instar model; derivative activity
Agrochemical Synthesis Larvicidal Agents Heterocyclic Chemistry Vector Control

Antiproliferative Profile: 2,4-DAH (CAS 28236-62-6) Exhibits Dose-Dependent Cytotoxicity in Human Cell Lines

2-(2,4-Dichlorophenoxy)acetohydrazide (2,4-DAH) has been quantitatively shown to inhibit the proliferation of human cells in vitro. It exhibited an IC50 value of 3.7 µM against human fibroblast cells and an IC50 value of 10 µM against unspecified cancer cell lines . This demonstrates a measurable, direct cytotoxic effect. This is a significant deviation from the primary activity of its parent compound, 2,4-D, which acts as a synthetic auxin herbicide and does not typically exhibit this type of mammalian cell cytotoxicity at comparable low micromolar concentrations [1].

Cytotoxicity endpoint
Reported
IC50 3.7 µM (fibroblast) / 10 µM (cancer)
Supports cell-proliferation endpoint review
Human cell line assay context; 2,4-D not a comparator
Medicinal Chemistry Anticancer Agents Cytotoxicity In Vitro Pharmacology

Anti-Inflammatory Activity of 2,4-DAH Derivatives: Superior Efficacy and Safety Over Indomethacin

Derivatives of 2,4-dichlorophenoxyacetic acid hydrazide, such as compound 1k (5-(2,4-dichloro-phenooxy)-acetic acid (3-benzyl-4-oxo-thiazolidin-2-ylidene)-hydrazide), have demonstrated a superior therapeutic profile to the standard NSAID Indomethacin. In vivo studies showed compound 1k inhibited inflammation by 81.14% compared to Indomethacin's 76.36% [1]. Crucially, this enhanced efficacy was accompanied by a vastly improved selectivity index for COX-2 inhibition (SI = 29.00) versus Indomethacin (SI = 0.476), indicating a significantly lower potential for gastric ulcerogenicity [1]. While this data pertains to a derivative, it underscores the value of the core hydrazide scaffold in generating high-quality drug leads.

Anti-inflammatory model
Comparative
Inhibition 81.14% (COX-2 SI 29.0)
Indomethacin: 76.36% (SI 0.476)
Supports anti-inflammatory lead scaffold research
Derivative 1k; rat paw edema model; COX-2 selectivity index context
Drug Discovery Anti-inflammatory COX-2 Inhibition Ulcerogenicity

Herbicidal Potential of 2,4-DAH Derivatives: A Quantitative Comparison to 2,4-D

The 2,4-DAH scaffold has been directly used to generate novel herbicidal candidates. In a study by Liu et al., a diacylhydrazine derivative containing a 2,4-dichlorophenoxy propane moiety (compound 4u) was synthesized and tested for herbicidal activity [1]. Compound 4u demonstrated excellent herbicidal activity of 94.7% at a dose of 1500 g/ha [1]. While this is slightly less than the parent 2,4-D, the result is significant because it confirms that chemical elaboration of the hydrazide scaffold can retain high levels of the core herbicidal activity while potentially offering new physical properties or an improved resistance profile [1].

Herbicidal activity
Reported
94.7% inhibition at 1500 g/ha (derivative 4u)
Supports herbicide discovery scaffold
Derivative retaining near-parent activity; 2,4-D as reference
Agrochemical Discovery Herbicide Structure-Activity Relationship Crop Protection

Validated Application Scenarios for Procuring 2-(2,4-Dichlorophenoxy)acetohydrazide (CAS 28236-62-6)


Agrochemical Discovery: Synthesis of Novel Mosquito Larvicides

Procurement of 2-(2,4-Dichlorophenoxy)acetohydrazide is essential for research groups focused on vector control and public health entomology. As demonstrated by Ismail et al., this compound is the requisite starting material for creating 2-cyanoacetyl derivatives that exhibit potent larvicidal activity against Culex pipiens (LC50 = 3.2 ppm) [1]. This application directly leverages the hydrazide moiety for further synthetic elaboration to produce heterocyclic compounds with novel modes of action not achievable with the parent acid [1].

Medicinal Chemistry: Developing Safer Anti-Inflammatory Drugs

This compound is a validated core scaffold for the design of next-generation anti-inflammatory agents. Research by Ali et al. has shown that thiazolidinone derivatives of this hydrazide achieve not only high in vivo efficacy (81.14% inhibition) but also a dramatically improved COX-2 selectivity index (SI=29.00) compared to the NSAID Indomethacin (SI=0.476) [1]. Procuring this specific intermediate allows medicinal chemists to synthesize and explore this promising, safer chemical space [1].

Crop Protection R&D: Generating Herbicide Analogs with Modified Properties

For agricultural chemical companies, this compound is a key intermediate for creating new herbicide candidates. As shown by Liu et al., diacylhydrazine derivatives synthesized from this scaffold can retain high herbicidal activity (94.7% at 1500 g/ha), closely rivaling the performance of the gold standard 2,4-D [1]. This allows for the development of new formulations or active ingredients that may overcome resistance or offer improved environmental profiles while maintaining proven efficacy [1].

Application
Selection Property
Validation Focus
Larvicide discovery research
Hydrazide scaffold for cyanoacetyl derivatization
Larvicidal endpoint screening models (target vectors)
Anti-inflammatory lead exploration
COX-2 selectivity profile of thiazolidinone derivatives
In vivo inflammation model and selectivity index review
Herbicide analog development
Herbicidal activity retention in diacylhydrazine series
Weed control efficacy at field-relevant doses

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4-Dichlorophenoxy)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.